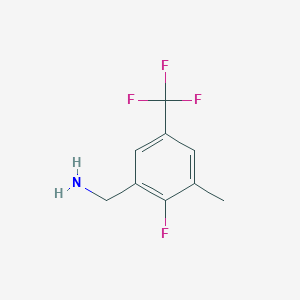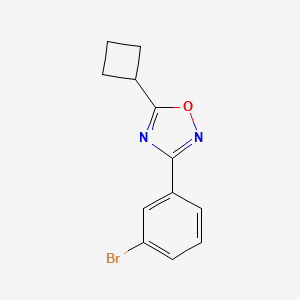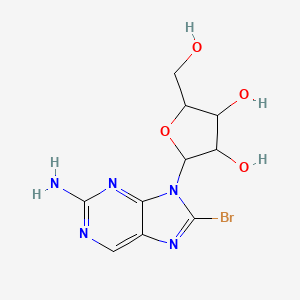
Butyl 2,2,3,3-tetrafluoropropyl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl 2,2,3,3-tetrafluoropropyl carbonate is a fluorinated organic compound that belongs to the class of dialkyl carbonates. The presence of fluorine atoms in its structure significantly alters its physicochemical properties, making it an interesting subject for various scientific and industrial applications. This compound is known for its high dielectric permittivity and low viscosity, which are advantageous in several applications, including as solvents in electrochemical power sources .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Butyl 2,2,3,3-tetrafluoropropyl carbonate can be synthesized through the transesterification of commercial titanium (IV) alkoxides with 2,2,3,3-tetrafluoropropan-1-ol. This is followed by in situ transesterification of the mixed titanium (IV) alkoxides formed with diphenyl carbonate. The degree of transesterification varies depending on the type of titanium (IV) alkoxide used, with isopropyl titanium (IV) alkoxide showing the highest degree of transesterification .
Industrial Production Methods
In industrial settings, the production of this compound often involves the reaction of 2,2,3,3-tetrafluoropropan-1-ol with carbon tetrachloride in the presence of aluminum chloride. Another method includes the pyrolysis of ortho esters. these methods involve the use of toxic and aggressive reagents, which pose environmental and safety concerns .
Analyse Des Réactions Chimiques
Types of Reactions
Butyl 2,2,3,3-tetrafluoropropyl carbonate undergoes various chemical reactions, including:
Transesterification: This reaction involves the exchange of the alkoxy group of the carbonate with another alcohol.
Hydrolysis: The compound can be hydrolyzed to produce 2,2,3,3-tetrafluoropropan-1-ol and butanol.
Common Reagents and Conditions
Transesterification: Common reagents include titanium (IV) alkoxides and diphenyl carbonate. The reaction is typically carried out under mild conditions.
Hydrolysis: This reaction requires the presence of water and can be catalyzed by acids or bases.
Major Products Formed
Transesterification: The major products are alkyl 2,2,3,3-tetrafluoropropyl carbonates and bis(2,2,3,3-tetrafluoropropyl) carbonate.
Hydrolysis: The major products are 2,2,3,3-tetrafluoropropan-1-ol and butanol.
Applications De Recherche Scientifique
Butyl 2,2,3,3-tetrafluoropropyl carbonate has several scientific research applications:
Chemistry: It is used as a solvent in electrochemical power sources due to its high dielectric permittivity and low viscosity.
Biology: The compound’s unique properties make it useful in the synthesis of other fluorinated derivatives, which can be used in biological studies.
Medicine: Fluorinated compounds are often explored for their potential use in pharmaceuticals due to their stability and bioavailability.
Mécanisme D'action
The mechanism of action of butyl 2,2,3,3-tetrafluoropropyl carbonate involves its interaction with various molecular targets and pathways. The presence of fluorine atoms in the compound enhances its reactivity and stability. The compound can act as a solvent, facilitating the dissolution and interaction of other molecules. In electrochemical applications, its high dielectric permittivity allows for better solubility of alkali metal salts, improving the efficiency of electrochemical cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 2,2,3,3-tetrafluoropropyl carbonate
- Methyl 2,2,3,3-tetrafluoropropyl carbonate
- Bis(2,2,3,3-tetrafluoropropyl) carbonate
Uniqueness
Butyl 2,2,3,3-tetrafluoropropyl carbonate is unique due to its specific alkyl group (butyl) and the presence of four fluorine atoms. This combination provides it with distinct physicochemical properties, such as higher boiling points and better solubility in certain solvents compared to its methyl and ethyl counterparts. Additionally, its use as a solvent in electrochemical applications is enhanced by its high dielectric permittivity and low viscosity .
Propriétés
Formule moléculaire |
C8H12F4O3 |
|---|---|
Poids moléculaire |
232.17 g/mol |
Nom IUPAC |
butyl 2,2,3,3-tetrafluoropropyl carbonate |
InChI |
InChI=1S/C8H12F4O3/c1-2-3-4-14-7(13)15-5-8(11,12)6(9)10/h6H,2-5H2,1H3 |
Clé InChI |
RPRWMDKEWHTPIN-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)OCC(C(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-(Pyren-1-yl)-5H-spiro[dibenzo[c,h]acridine-7,9'-fluoren]-5-one](/img/structure/B12080483.png)
![5-Iodo-4-[2-(2-methoxyethoxy)ethoxy]pyrimidine](/img/structure/B12080484.png)




![{[3-Fluoro-4-(thiophen-3-yl)phenyl]methyl}(propan-2-yl)amine](/img/structure/B12080515.png)






